BENGHE Foundational & Exploratory

Check Availability & Pricing

EDP-305: A Technical Guide to its Regulation of
Bile Acid Synthesis Genes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: EDP-305

Cat. No.: B11930703

For Researchers, Scientists, and Drug Development Professionals

Abstract

EDP-305 is a potent and selective steroidal agonist of the Farnesoid X Receptor (FXR), a
nuclear hormone receptor that plays a pivotal role in regulating bile acid, lipid, and glucose
homeostasis. As a key regulator of bile acid synthesis, EDP-305 has demonstrated significant
therapeutic potential for liver diseases such as non-alcoholic steatohepatitis (NASH) and
primary biliary cholangitis (PBC). This technical guide provides an in-depth overview of the
molecular mechanisms by which EDP-305 modulates the expression of genes critical to bile
acid synthesis. It includes a summary of quantitative data on gene expression, detailed
experimental methodologies derived from published studies, and visualizations of the core
signaling pathways and experimental workflows.

Introduction to EDP-305 and its Target: Farnesoid X
Receptor (FXR)

EDP-305 is a novel, orally bioavailable, non-bile acid steroidal agonist designed for high
potency and selectivity for FXR.[1] FXR is predominantly expressed in the liver and intestine,
where it functions as a primary sensor for bile acids.[2] Upon activation by ligands such as
EDP-305, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific
DNA sequences known as FXR response elements (FXRES) in the promoter regions of target
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genes.[3] This interaction initiates a transcriptional cascade that governs the synthesis,
transport, and enterohepatic circulation of bile acids.[2]

The therapeutic rationale for using FXR agonists like EDP-305 in liver disease stems from their
ability to suppress the de novo synthesis of bile acids, thereby reducing their cytotoxic
accumulation in the liver, and to exert anti-inflammatory and anti-fibrotic effects.[1]

Core Mechanism: Regulation of Bile Acid Synthesis
Genes

The primary mechanism by which EDP-305 regulates bile acid synthesis is through the
transcriptional control of key enzymes and regulatory proteins. The rate-limiting step in the
classical pathway of bile acid synthesis is catalyzed by cholesterol 7a-hydroxylase, which is
encoded by the CYP7A1 gene. EDP-305-mediated activation of FXR leads to the robust
repression of CYP7AL expression through two primary, interconnected pathways: the SHP-
dependent pathway in the liver and the FGF19-dependent pathway originating in the intestine.

The Hepatic SHP-Dependent Pathway

In hepatocytes, activated FXR directly induces the expression of the Small Heterodimer Partner
(SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, acts as a
transcriptional repressor by inhibiting the activity of liver receptor homolog-1 (LRH-1) and
hepatocyte nuclear factor 4a (HNF4a), two key transcription factors required for CYP7AL gene
expression. This cascade provides a direct negative feedback loop for bile acid synthesis within
the liver.

The Intestinal FGF19-Dependent Pathway

In the ileum, FXR activation by EDP-305 stimulates the synthesis and secretion of Fibroblast
Growth Factor 19 (FGF19) in humans (FGF15 in mice). FGF19 enters the portal circulation and
travels to the liver, where it binds to its cognate receptor complex, FGFR4/(3-Klotho, on the
surface of hepatocytes. This binding event triggers a signaling cascade, primarily involving the
activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which ultimately
leads to the repression of CYP7AL transcription. This gut-liver signaling axis provides an
additional layer of control over bile acid production.
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Quantitative Data on Gene Regulation by EDP-305

The following tables summarize the quantitative effects of EDP-305 on the expression of key
genes involved in bile acid synthesis and transport, as reported in preclinical studies.

Table 1: In Vitro Effects of EDP-305 on Gene Expression in Human Hepatocytes

. Fold Change
Cell Line Treatment Target Gene Reference
vs. Control
Huh7.5 12 nM EDP-305 SHP 5-fold increase
Huh7.5 12 nM EDP-305 BSEP 18-fold increase
Huh7.5 12 nM EDP-305 CYP7Al1 ~95% reduction
Dose-dependent
HepaRG 0-5 pyM EDP-305  SHP _
increase
Dose-dependent
HepaRG 0-5 uM EDP-305 CYP7A1

decrease

Table 2: In Vivo Effects of EDP-305 on Gene Expression in C57BL/6 Mice

. Fold Change
Tissue Treatment Target Gene Reference
vs. Control
) EDP-305 (oral Dose-dependent
Liver SHP i
gavage) increase
] EDP-305 (oral Dose-dependent
Liver BSEP )
gavage) increase
] EDP-305 (oral Dose-dependent
Liver CYP7A1
gavage) decrease
EDP-305 (oral Dose-dependent
lleum FGF15 )
gavage) increase

Experimental Protocols
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The following sections outline the general methodologies employed in studies investigating the
effects of EDP-305 on gene expression.

In Vitro Gene Expression Analysis in Human Hepatocyte
Cell Lines

e Cell Culture:
o Cell Lines: Human hepatoma cell lines such as Huh7.5 or HepaRG are commonly used.

o Media: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM)
supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin. For
experiments, cells are often seeded in serum-reduced media (e.g., 1% FBS) overnight.

e Treatment with EDP-305:

o EDP-305 is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare
a stock solution.

o Cells are treated with varying concentrations of EDP-305 or a vehicle control (e.g., 0.2%
DMSO) for a specified duration, typically ranging from 10 to 72 hours.

* RNA Isolation and Quantitative Real-Time PCR (gPCR):
o Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

o RNA s reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase
enzyme.

o gPCR is performed using a real-time PCR system with SYBR Green or TagMan probes to
guantify the expression levels of target genes (SHP, BSEP, CYP7AL, etc.).

o Gene expression data is normalized to a stable housekeeping gene, such as 18S
ribosomal RNA (18S rRNA) or glyceraldehyde 3-phosphate dehydrogenase (GAPDH).

In Vivo Gene Expression Analysis in Mouse Models

¢ Animal Models:
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o Strain: C57BL/6 mice are frequently used.

o Disease Models: To study the effects in a disease context, models of NASH such as a
choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) or a diet high in fat,
fructose, and cholesterol are employed.

e Administration of EDP-305:

o EDP-305 is formulated for oral administration, often as a suspension in a vehicle like 0.5%
methylcellulose.

o The compound is administered daily via oral gavage at specified doses (e.g., 10 mg/kg, 30
mg/kg) for a defined period, which can range from days to several weeks.

o Tissue Collection and Gene Expression Analysis:

o At the end of the treatment period, mice are euthanized, and tissues (liver, ileum) are
harvested.

o RNA is extracted from the tissues, and qPCR is performed as described for the in vitro
protocol to determine the expression levels of target genes.

Visualizing the Molecular Pathways and Workflows

Signaling Pathways of EDP-305 in Bile Acid Synthesis
Regulation
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Caption: EDP-305 signaling pathways regulating CYP7AL expression.

Experimental Workflow for Gene Expression Analysis
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Caption: Workflow for analyzing EDP-305's effect on gene expression.

Conclusion

EDP-305 is a potent FXR agonist that effectively represses the expression of CYP7AL, the
rate-limiting enzyme in bile acid synthesis. It achieves this through the dual mechanisms of
inducing the transcriptional repressor SHP in the liver and stimulating the release of the
endocrine hormone FGF19 from the intestine. Preclinical data robustly support the
engagement of these pathways, demonstrating dose-dependent changes in the expression of
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key target genes. The experimental frameworks outlined provide a basis for the continued
investigation and development of EDP-305 and other FXR agonists as promising therapeutics
for chronic liver diseases. The detailed understanding of its mechanism of action is crucial for
optimizing its clinical application and for the design of future generations of FXR-targeted
therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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